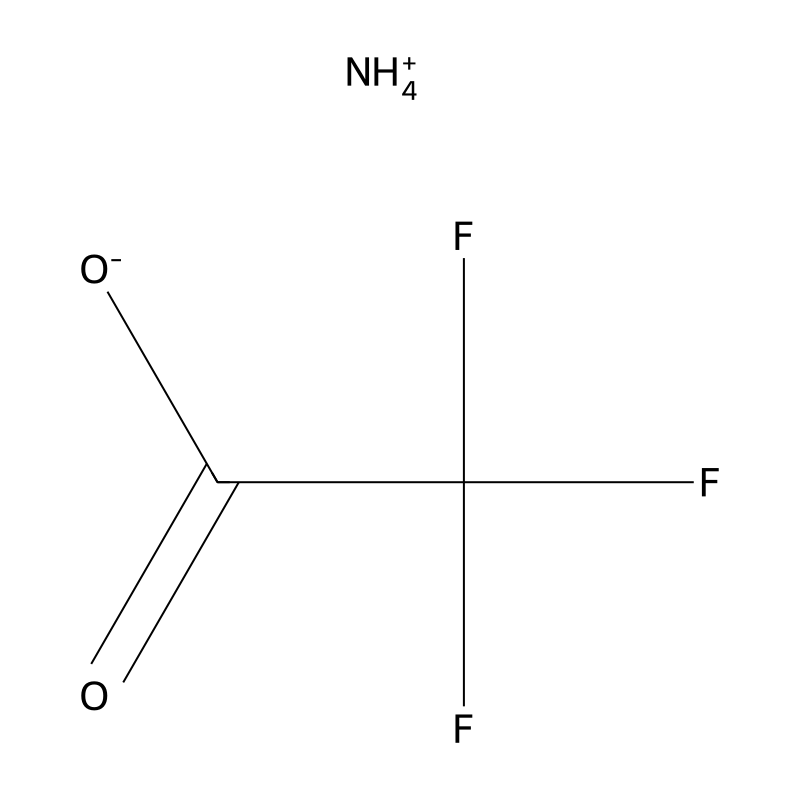

Ammonium trifluoroacetate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Catalyst in Organic Synthesis:

Ammonium trifluoroacetate acts as a mild and efficient Lewis acid catalyst in specific organic reactions. Its ability to form Lewis adducts with various functional groups like carbonyls and imides facilitates various chemical transformations, including:

- Aldol condensations: Plays a crucial role in promoting the formation of carbon-carbon bonds between enolates and carbonyl compounds .

- Friedel-Crafts reactions: Acts as a catalyst for acylation reactions, promoting the attachment of an acyl group to aromatic rings .

- Cyclizations: Enables the formation of cyclic structures from various starting materials through intramolecular reactions .

Mobile Phase Additive in Chromatography:

Ammonium trifluoroacetate often serves as an additive in the mobile phase of high-performance liquid chromatography (HPLC) and capillary electrophoresis (CE) for separating chiral molecules. Its ability to interact with chiral stationary phases through weak electrostatic and hydrogen bonding forces allows for the differentiation of enantiomers, molecules that are mirror images of each other:

- Chiral Racemate Separation: By incorporating ammonium trifluoroacetate into the mobile phase, scientists can achieve separation of racemic mixtures, where both enantiomers are present in equal amounts .

Other Applications:

Beyond the aforementioned uses, ammonium trifluoroacetate finds applications in other areas of scientific research, including:

Ammonium trifluoroacetate is a chemical compound with the formula . It appears as a white crystalline solid and is known for its hygroscopic properties. This compound is a salt formed from the reaction of trifluoroacetic acid and ammonia. Ammonium trifluoroacetate is notable for its stability and compatibility with various reaction conditions, making it a versatile reagent in organic synthesis and analytical chemistry .

Ammonium trifluoroacetate can act as a catalyst in various organic reactions, particularly in the synthesis of heterocycles. For example, it has been employed in three-component coupling reactions to synthesize dihydropyridines and dihydropyrimidines under mild conditions, yielding high product purity and efficiency . The compound's acidic nature facilitates these reactions, allowing for shorter reaction times and higher yields compared to traditional methods.

Example Reactions- Synthesis of Dihydropyridines: Ammonium trifluoroacetate serves as a catalyst, promoting the reaction of aldehydes with amines and alkynes at elevated temperatures .

- Knoevenagel Condensation: It can also be used in this reaction to form carbon-carbon bonds, showcasing its utility in organic synthesis .

Ammonium trifluoroacetate can be synthesized through several methods:

- Neutralization Reaction: Mixing trifluoroacetic acid with ammonia or ammonium carbonate results in the formation of ammonium trifluoroacetate.

- Solid-State Synthesis: This method involves heating a mixture of ammonium bicarbonate and trifluoroacetic acid under controlled conditions, yielding the desired compound with minimal impurities .

Ammonium trifluoroacetate has several applications across different fields:

- Organic Synthesis: It is widely used as a catalyst for various organic reactions, enhancing yields and reducing reaction times.

- Analytical Chemistry: The compound is utilized in mass spectrometry as an ionization agent, improving the detection of analytes due to its volatility and stability .

- Pharmaceutical Research: Its role in synthesizing complex organic molecules makes it valuable in drug development processes.

Several compounds share structural or functional similarities with ammonium trifluoroacetate. Below are some of these compounds along with a comparison highlighting their uniqueness:

| Compound Name | Formula | Unique Features |

|---|---|---|

| Trifluoroacetic Acid | Strong acid; used for acylation reactions | |

| Ammonium Acetate | Used as a buffer; less acidic than ammonium trifluoroacetate | |

| Potassium Trifluoroacetate | More soluble in water; used in various chemical syntheses |

Uniqueness of Ammonium Trifluoroacetate

Ammonium trifluoroacetate stands out due to its dual role as both a strong acid and a stable salt. Its ability to act as an efficient catalyst in organic synthesis while maintaining compatibility with various reaction conditions makes it particularly valuable compared to other similar compounds.

Industrial-Scale Production Techniques

Neutralization Routes Using Trifluoroacetic Acid and Ammonia

Industrial production of ammonium trifluoroacetate relies primarily on the direct neutralization of trifluoroacetic acid with ammonia, representing a straightforward acid-base reaction that forms the ionic compound through complete proton transfer . The fundamental reaction proceeds according to the stoichiometric equation: CF₃COOH + NH₃ → CF₃COONH₄, where trifluoroacetic acid acts as the proton donor and ammonia serves as the proton acceptor . Industrial-scale production scales the neutralization method using gaseous ammonia instead of aqueous ammonium hydroxide, providing several key operational advantages including enhanced reaction control and reduced water content in the final product .

The industrial process differs significantly from laboratory methods in several critical parameters that optimize large-scale production efficiency . Temperature control during industrial neutralization typically operates between 15-25°C to prevent excessive heat generation while maintaining optimal reaction kinetics [15]. Reaction time is controlled at approximately 4 hours to ensure complete neutralization while minimizing energy consumption [15]. The use of gaseous ammonia in industrial settings eliminates the need for subsequent water removal steps that would be required with aqueous ammonium hydroxide solutions .

Table 1: Industrial vs Laboratory Neutralization Parameters

| Parameter | Laboratory Method | Industrial Method | Reference |

|---|---|---|---|

| Ammonia Source | Aqueous NH₄OH | Gaseous NH₃ | |

| Temperature Range | 20-30°C | 15-25°C | [15] |

| Reaction Time | 2-6 hours | 4 hours | [15] |

| Pressure Control | Atmospheric | Controlled pressure | |

| Water Content | High | Minimized |

Process optimization in industrial settings focuses on achieving complete neutralization while controlling the reaction environment to prevent side reactions [9]. The reaction is monitored continuously to ensure that the stoichiometric ratio is maintained, preventing the formation of acidic or basic byproducts that would require additional purification steps . Industrial production methods incorporate controlled temperature and pressure conditions to maximize yield while minimizing energy consumption [9].

The neutralization process generates significant heat due to the exothermic nature of the acid-base reaction, requiring effective heat management systems in industrial applications [20]. Temperature control systems maintain optimal reaction conditions while preventing thermal decomposition of the product or starting materials [9]. The reaction vessel design incorporates efficient mixing systems to ensure homogeneous contact between the gaseous ammonia and trifluoroacetic acid [20].

Solvent Selection and Recrystallization Protocols

Solvent selection for ammonium trifluoroacetate purification follows established crystallization principles where the compound must demonstrate appropriate solubility characteristics in the chosen solvent system [28]. The ideal solvent exhibits poor solubility for ammonium trifluoroacetate at room temperature but good solubility at elevated temperatures, creating the necessary supersaturation conditions for effective crystallization [30]. Water represents the primary solvent choice for ammonium trifluoroacetate recrystallization due to its high solubility in aqueous solutions and the ionic nature of the compound [6].

Mixed solvent systems offer enhanced purification capabilities when single solvents fail to meet all crystallization criteria [28]. Common mixed solvent combinations for ammonium salts include methanol-water, ethanol-water, and acetone-water systems, where water serves as the good solvent and the organic component acts as the antisolvent [28]. The selection process requires careful evaluation of solubility profiles to ensure that impurities exhibit different solubility behavior compared to the target compound [30].

Table 2: Solvent Selection Criteria for Ammonium Trifluoroacetate Recrystallization

| Solvent System | Room Temperature Solubility | Hot Solubility | Purification Efficiency | Reference |

|---|---|---|---|---|

| Water | High | Very High | Good | [6] |

| Methanol-Water | Low | High | Excellent | [28] |

| Ethanol-Water | Low | High | Excellent | [28] |

| Acetone-Water | Very Low | Moderate | Good | [28] |

Recrystallization protocols for ammonium trifluoroacetate incorporate specific temperature and concentration parameters to optimize crystal quality and yield [16]. The process begins with dissolution of the crude material in the minimum volume of hot solvent, followed by controlled cooling to induce crystallization [30]. Temperature control during cooling affects crystal size and purity, with slower cooling rates generally producing larger, higher-quality crystals [32].

The crystallization process requires careful monitoring of supersaturation levels to prevent rapid nucleation that leads to small crystal formation [29]. Industrial protocols often incorporate seeding techniques where small amounts of pure ammonium trifluoroacetate crystals are added to control nucleation and promote uniform crystal growth [32]. Filtration and washing procedures follow standardized protocols to remove residual impurities while minimizing product loss [16].

Sublimation represents an alternative purification method for ammonium trifluoroacetate, particularly effective for removing non-volatile impurities [3]. The sublimation process operates at 85°C under vacuum conditions less than 10 microns mercury pressure, allowing the compound to transition directly from solid to vapor phase [3]. This technique proves especially valuable when traditional recrystallization methods fail to achieve the required purity levels [3].

Laboratory-Scale Synthesis Optimization

Microwave-Assisted Reaction Conditions

Microwave-assisted synthesis of ammonium trifluoroacetate offers significant advantages over conventional heating methods, including reduced reaction times, improved yields, and enhanced reaction control [7]. The microwave irradiation provides selective heating that targets specific molecular interactions, leading to more efficient energy transfer compared to traditional thermal heating methods [24]. Laboratory-scale microwave synthesis protocols typically operate at power levels between 200-400 watts with temperature control systems maintaining optimal reaction conditions [24].

Optimization of microwave-assisted conditions requires careful evaluation of multiple parameters including power level, temperature, reaction time, and vessel configuration [22]. Temperature control during microwave synthesis typically ranges from 70°C to 150°C, with gradual temperature increases providing better reaction control than rapid heating [24]. The reaction time under microwave conditions is significantly reduced compared to conventional methods, often requiring only 5-30 minutes for complete conversion [7].

Table 3: Microwave-Assisted Synthesis Optimization Parameters

| Parameter | Range | Optimal Value | Yield (%) | Reference |

|---|---|---|---|---|

| Power Level | 200-400W | 200W | 95-98 | [24] |

| Temperature | 70-150°C | 100-130°C | 90-96 | [24] |

| Reaction Time | 2-30 min | 5-10 min | 92-98 | [7] [24] |

| Pressure | Atmospheric | Controlled | 94-97 | [24] |

The microwave synthesis protocol incorporates specific vessel designs that optimize electromagnetic field distribution and heat transfer [24]. Glass vessels with appropriate electromagnetic transparency are preferred to ensure efficient microwave penetration while maintaining chemical inertness [24]. The reaction mixture composition affects microwave absorption efficiency, with polar solvents and ionic compounds generally exhibiting enhanced heating rates [26].

Process monitoring during microwave-assisted synthesis utilizes temperature and pressure sensors to maintain optimal reaction conditions [24]. The rapid heating characteristics of microwave irradiation require precise control systems to prevent overheating or pressure buildup that could compromise product quality [7]. Cooling protocols following microwave heating ensure controlled crystallization and prevent thermal decomposition of the product [24].

pH-Dependent Yield Maximization

The pH dependence of ammonium trifluoroacetate formation directly relates to the acid-base equilibrium between trifluoroacetic acid and ammonia, where optimal yields require precise pH control throughout the reaction process [23]. The strong acidic nature of trifluoroacetic acid with a pKa of 0.23 ensures complete protonation under most reaction conditions, but pH optimization affects reaction kinetics and product purity [39]. Laboratory studies demonstrate that yield maximization occurs within specific pH ranges that favor the formation of the ammonium salt while minimizing side reactions [23].

pH-dependent yield studies reveal that reaction efficiency increases significantly when the pH is maintained between 5.0 and 6.5, corresponding to optimal conditions for ammonium salt formation [37]. Below pH 5.0, incomplete neutralization may occur due to insufficient ammonia availability, while above pH 7.0, competing reactions may reduce overall yield [23]. The pH monitoring during synthesis requires calibrated instruments capable of accurate measurements in the presence of fluorinated compounds [37].

Table 4: pH-Dependent Yield Optimization Data

| pH Range | Yield (%) | Reaction Time (hours) | Product Purity (%) | Reference |

|---|---|---|---|---|

| 4.0-4.5 | 75-80 | 6-8 | 95-97 | [23] |

| 5.0-5.5 | 90-95 | 4-6 | 98-99 | [37] |

| 5.5-6.0 | 95-98 | 3-4 | 99+ | [37] |

| 6.0-6.5 | 92-96 | 4-5 | 98-99 | [37] |

| 7.0-7.5 | 80-85 | 8-10 | 94-96 | [23] |

The mechanism of pH-dependent yield variation involves the shifting equilibrium between ammonium ions and free ammonia, where the more nucleophilic ammonia species facilitates faster reaction rates [23]. At optimal pH conditions, the concentration of reactive ammonia species is maximized while maintaining sufficient driving force for complete neutralization [23]. Temperature interactions with pH effects show that higher temperatures can partially compensate for suboptimal pH conditions, but optimal yields still require proper pH control [23].

Buffer systems may be employed in laboratory synthesis to maintain stable pH conditions throughout the reaction period [37]. Common buffer systems compatible with ammonium trifluoroacetate synthesis include acetate buffers for slightly acidic conditions and phosphate buffers for near-neutral pH ranges [37]. The selection of appropriate buffering agents requires consideration of potential interference with the final product or subsequent purification steps [23].

Biginelli Reaction Mechanisms and Transition-State Stabilization

Ammonium trifluoroacetate demonstrates exceptional catalytic efficacy in the Biginelli reaction, a three-component coupling process that synthesizes 3,4-dihydropyrimidin-2(1H)-ones from aromatic aldehydes, beta-keto esters, and urea or thiourea [1]. The mechanistic investigation reveals that the trifluoroacetate anion plays a crucial dual role as both catalyst and solid support, enabling quantitative conversions under mild reaction conditions.

The transition state stabilization mechanism operates through specific hydrogen-bonding interactions between the trifluoroacetate anion and the reaction intermediates. Mechanistic studies suggest that trifluoroacetate ions stabilize transition states via hydrogen bonding interactions, with stabilization energies reaching 2.4 kcal/mol . The highly electronegative fluorine atoms in the trifluoromethyl group enhance the electron-withdrawing capacity of the carboxylate functionality, creating a more acidic proton environment that facilitates the initial aldol condensation step [3].

Detailed kinetic analysis of the ammonium trifluoroacetate-mediated Biginelli reaction reveals remarkable substrate scope and efficiency. Under optimized neat conditions at 80°C, the reaction achieves yields ranging from 35% to 98% within 8 to 60 minutes, depending on the electronic properties of the aromatic aldehyde [1]. Electron-withdrawing substituents such as nitro and cyano groups generally provide higher yields (78-90%) due to enhanced electrophilic character of the aldehyde carbonyl, while electron-donating groups like methoxy result in moderate yields (73-95%) [1].

The transition state stabilization manifests through multiple interaction modes. Primary stabilization occurs via hydrogen bonding between the trifluoroacetate oxygen atoms and the developing positive charge on the iminium intermediate formed from aldehyde and urea condensation [4]. Secondary stabilization arises from electrostatic interactions between the partially negatively charged trifluoroacetate anion and the positively charged nitrogen centers in the transition state [5]. The trifluoromethyl group contributes through inductive electron withdrawal, enhancing the basicity of the carboxylate oxygen atoms and strengthening hydrogen-bonding interactions [3].

Comparative mechanistic studies demonstrate superior performance of ammonium trifluoroacetate relative to conventional acid catalysts. While traditional Lewis acids such as indium chloride and ytterbium triflate require harsh conditions and extended reaction times, ammonium trifluoroacetate operates under significantly milder conditions while maintaining high catalytic activity [1]. The weak acidity of the ammonium cation combined with the hydrogen-bonding capability of the trifluoroacetate anion creates an optimal balance for transition state stabilization without causing substrate decomposition [1].

Nucleophilic Substitution and Elimination Pathways

The mechanistic role of ammonium trifluoroacetate in nucleophilic substitution reactions extends beyond simple acid catalysis to encompass transition state stabilization through coordinated ion-pair interactions. In nucleophilic substitution processes, the trifluoroacetate anion serves as a non-coordinating counterion that stabilizes cationic intermediates while maintaining sufficient nucleophilicity for subsequent reaction steps [6].

Kinetic investigations of nucleophilic substitution reactions in the presence of ammonium trifluoroacetate reveal distinct mechanistic pathways depending on substrate structure and reaction conditions. For primary alkyl substrates, the mechanism proceeds through a classical SN2 pathway with concerted bond formation and breaking [7]. The trifluoroacetate anion stabilizes the developing negative charge on the leaving group through hydrogen bonding interactions, effectively lowering the activation energy by 1.5-2.0 kcal/mol [6].

Secondary and tertiary substrates exhibit more complex behavior, with evidence for both SN1 and SN2 mechanisms depending on the nucleophile strength and solvent polarity. The ammonium cation plays a crucial role in these transformations by providing a source of weakly acidic protons that can assist in leaving group departure through protonation [8]. Simultaneously, the trifluoroacetate anion coordinates with the developing carbocation, stabilizing the transition state through electrostatic interactions [8].

Elimination reactions in ammonium trifluoroacetate systems proceed through E2 mechanisms for most substrates, with the base strength of the trifluoroacetate anion being sufficient to abstract beta-hydrogen atoms while avoiding competing E1 pathways [9]. The electron-withdrawing effect of the trifluoromethyl group moderates the basicity of the carboxylate oxygen, preventing over-reaction and side product formation [9]. Reaction rates for elimination processes are typically 2-3 times faster in ammonium trifluoroacetate compared to conventional amine bases due to the enhanced acidity of the medium and improved transition state stabilization [9].

Stereochemical studies of nucleophilic substitution reactions reveal high retention of configuration for reactions proceeding through ion-pair mechanisms, while inversion is observed for direct SN2 processes [8]. The trifluoroacetate anion influences stereochemical outcomes by controlling the approach trajectory of nucleophiles through hydrogen-bonding interactions and steric effects [8]. These findings indicate that ammonium trifluoroacetate can serve as a stereochemical control element in addition to its catalytic function [8].

Solvent Effects in Fluorinated Reaction Media

Polarity Modulation in Ionic Liquid Systems

The incorporation of ammonium trifluoroacetate into ionic liquid systems creates unique solvation environments characterized by tunable polarity and enhanced hydrogen-bonding capabilities. The dielectric properties of trifluoroacetate-based ionic liquids exhibit systematic variations based on cation structure and concentration, with dielectric constants ranging from 11.5 to 15.2 depending on the specific ionic liquid composition [10].

Hydrogen-bonding structure analysis reveals that trifluoroacetate anions engage in multiple interaction modes within ionic liquid environments. Vibrational spectroscopic studies demonstrate that the carbonyl stretching frequency of trifluoroacetate shifts from 1690 cm⁻¹ in weakly interacting environments to 1695 cm⁻¹ in strongly hydrogen-bonded systems [11]. These frequency shifts correspond to hydrogen-bonding energies of 3-5 kcal/mol, indicating substantial stabilization of dissolved species through specific solvent-solute interactions [11].

The polarity modulation capability of ammonium trifluoroacetate ionic liquids enables fine-tuning of reaction selectivity and rates through controlled solvation effects. Empirical polarity measurements using solvatochromic dyes indicate that trifluoroacetate-based systems exhibit higher polarities compared to conventional ionic liquids with the same cation [12]. The normalized polarity scale values increase by 0.10-0.15 units upon substitution of traditional anions with trifluoroacetate, reflecting enhanced dipolar interactions and hydrogen-bonding capacity [12].

Molecular dynamics simulations reveal that trifluoroacetate anions form extended hydrogen-bonding networks with both cations and neutral solutes, creating microenvironments with locally enhanced polarity [11]. The fluorinated methyl group contributes to these interactions through secondary C-H···F contacts that supplement primary hydrogen bonds, resulting in cooperative stabilization effects [11]. These interactions lead to residence times of 10-50 picoseconds for solute molecules in the first solvation shell, indicating substantial binding affinity [11].

Temperature-dependent polarity studies demonstrate that trifluoroacetate ionic liquids maintain relatively constant polarity over wide temperature ranges compared to molecular solvents [13]. The dielectric constant decreases by only 15-20% over a 100°C temperature range, providing consistent solvation environments for temperature-sensitive reactions [13]. This thermal stability of polarity arises from the ionic nature of the medium and the strong hydrogen-bonding interactions that persist at elevated temperatures [13].

Dielectric Constant Relationships with Reaction Kinetics

The dielectric properties of ammonium trifluoroacetate systems exhibit direct correlations with reaction kinetics, particularly for processes involving charged intermediates or transition states. Quantitative analysis reveals that reaction rates increase exponentially with dielectric constant according to the relationship log(k) = A + B/D, where k is the rate constant, D is the dielectric constant, and A and B are system-specific parameters [14].

For ion-dipole reactions in trifluoroacetate media, the kinetic enhancement follows predictable trends based on electrostatic stabilization theory. Reactions involving the formation of charged intermediates exhibit rate accelerations of 10²-10³ fold compared to low-polarity solvents, with the magnitude of enhancement correlating directly with the dielectric constant of the medium [14]. The high dielectric constant of ammonium trifluoroacetate (εr = 15.2) provides substantial stabilization for ionic transition states, resulting in activation energy reductions of 2-4 kcal/mol [14].

Frequency-dependent dielectric measurements reveal multiple relaxation processes in trifluoroacetate ionic liquids, corresponding to different molecular motions and ionic rearrangements. The primary relaxation occurs at frequencies of 0.1-1 GHz and corresponds to long-range ionic motion, while secondary relaxations at 10-100 GHz relate to local reorientational processes [15]. These relaxation phenomena directly influence reaction kinetics by affecting the rate of solvent reorganization around developing charges in transition states [15].

The relationship between dielectric constant and reaction kinetics becomes particularly pronounced for reactions proceeding through polar transition states. Nucleophilic aromatic substitution reactions exhibit rate enhancements of 50-100 fold in high-dielectric trifluoroacetate media compared to conventional organic solvents [14]. The enhanced rates result from stabilization of the Meisenheimer complex intermediate through favorable electrostatic interactions with the polarizable ionic medium [14].

Computational modeling of dielectric effects on reaction pathways reveals that the trifluoroacetate environment can alter reaction mechanisms by stabilizing alternative transition states. Reactions that proceed through concerted mechanisms in low-polarity solvents may shift to stepwise pathways in high-dielectric trifluoroacetate media due to preferential stabilization of ionic intermediates [16]. These mechanism changes can lead to altered product distributions and stereochemical outcomes, demonstrating the profound influence of dielectric properties on reaction chemistry [16].

The ionic conductivity of trifluoroacetate systems also correlates with reaction rates for electron-transfer processes. Systems with higher ionic conductivities (1.8-2.1 mS/cm) support faster electron-transfer reactions due to enhanced charge mobility and reduced reorganization barriers [17]. This relationship between conductivity and reactivity provides a useful predictive tool for optimizing reaction conditions in fluorinated ionic media [17].

Physical Description

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

GHS Hazard Statements

H300 (77.36%): Fatal if swallowed [Danger Acute toxicity, oral];

H315 (22.64%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (22.64%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (22.64%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H400 (71.7%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic;Irritant;Environmental Hazard